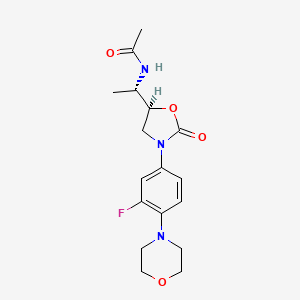
Antiparasitic agent-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiparasitic agent-8 is a synthetic compound designed to combat parasitic infections. It is particularly effective against a range of protozoan and helminth parasites, making it a valuable tool in the treatment of neglected tropical diseases. The compound’s unique structure allows it to target specific biochemical pathways in parasites, leading to their immobilization and death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-8 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of an imidazole ring, which is a common scaffold in many antiparasitic agents . This is followed by the introduction of various functional groups that enhance the compound’s antiparasitic activity. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced monitoring techniques further enhances the production process, reducing the risk of contamination and ensuring compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Antiparasitic agent-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Antiparasitic agent-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the biochemical pathways involved in parasitic infections and to identify potential targets for new therapies.
Medicine: The compound is tested in clinical trials to evaluate its efficacy and safety in treating parasitic diseases.
Mecanismo De Acción
The mechanism of action of Antiparasitic agent-8 involves the inhibition of key enzymes and pathways essential for parasite survival. The compound targets the parasite’s energy production systems, leading to a depletion of ATP and subsequent cell death. It also disrupts the parasite’s cytoskeleton by binding to tubulin, preventing its polymerization and causing structural collapse .
Comparación Con Compuestos Similares
Antiparasitic agent-8 is unique in its ability to target multiple biochemical pathways simultaneously, making it more effective than many other antiparasitic agents. Similar compounds include:
Ivermectin: A broad-spectrum antiparasitic agent that targets glutamate-gated chloride channels in parasites.
Albendazole: An antiparasitic agent that binds to tubulin, inhibiting its polymerization and disrupting the parasite’s cytoskeleton.
Metronidazole: An antiparasitic and antibacterial agent that disrupts DNA synthesis in parasites.
In comparison, this compound offers a broader spectrum of activity and a higher potency, making it a valuable addition to the arsenal of antiparasitic agents.
Propiedades
Fórmula molecular |
C17H22FN3O4 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-[(1S)-1-[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C17H22FN3O4/c1-11(19-12(2)22)16-10-21(17(23)25-16)13-3-4-15(14(18)9-13)20-5-7-24-8-6-20/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,19,22)/t11-,16-/m0/s1 |
Clave InChI |
JYHNPBCGLZTGJX-ZBEGNZNMSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
SMILES canónico |
CC(C1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


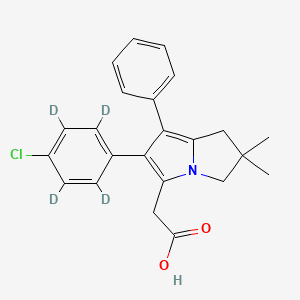
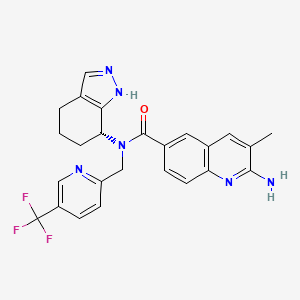
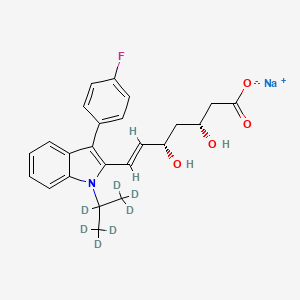
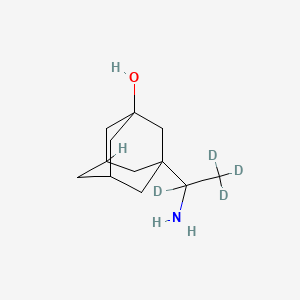
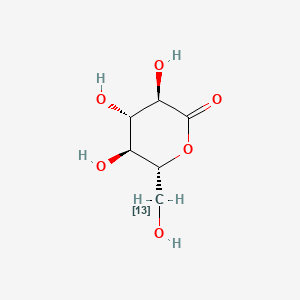
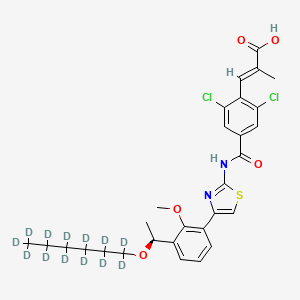
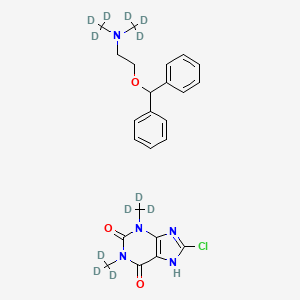
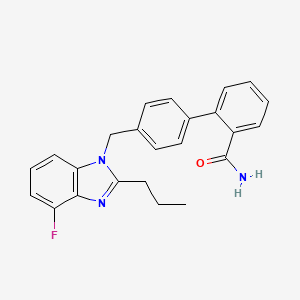
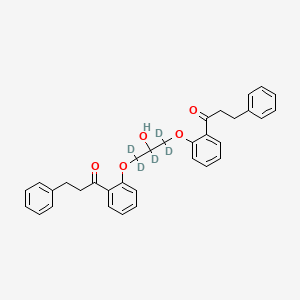
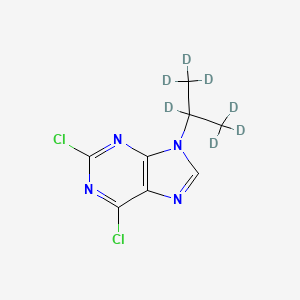
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
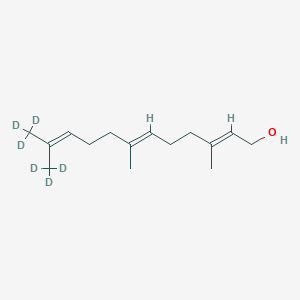
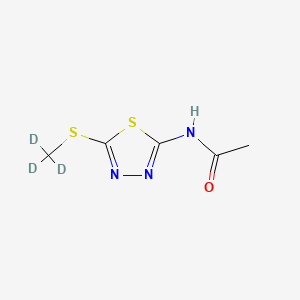
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
